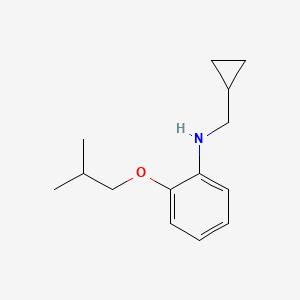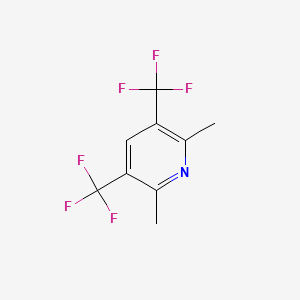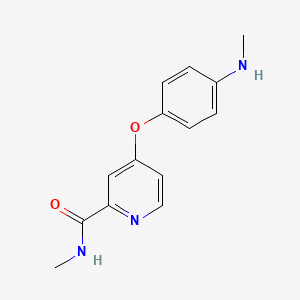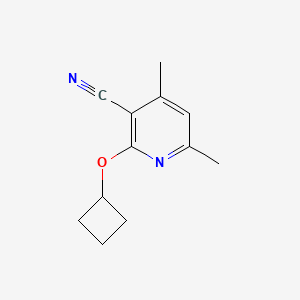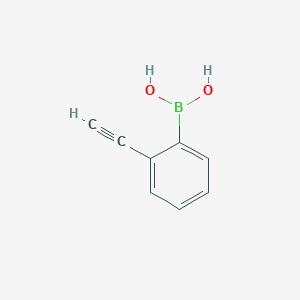
(2-乙炔基苯基)硼酸
描述
(2-Ethynylphenyl)boronic acid, also known as 2-EPhBA, is a type of boronic acid that has been used in a variety of scientific research applications, from organic synthesis to drug design. It is a versatile and important molecule that has been used in many scientific studies and experiments.
科学研究应用
传感应用
硼酸,包括(2-乙炔基苯基)硼酸,在各种研究领域,特别是在传感应用中得到越来越广泛的应用 . 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在各种传感应用中具有实用性 . 这些应用可以是均相分析或非均相检测 .
生物标记
硼酸与二醇的关键相互作用使其能够应用于包括生物标记在内的各个领域 . 这种相互作用可用于改变药物或荧光剂的静电或亲脂特性,以增强其对模型膜的渗透性 .
蛋白质操纵和修饰
硼酸在与蛋白质的相互作用、蛋白质的操纵和细胞标记方面取得了显著进展 . 这使得它们在生物化学和分子生物学领域具有价值。
分离技术
硼酸也用于分离技术 . 它们的独特特性使其能够用于糖化分子的电泳 .
治疗剂的开发
硼酸在已批准的药物中越来越常见 . 它们的独特特性使其在治疗剂的开发中具有实用性 .
胰岛素的控制释放
硼酸用于聚合物中以控制释放胰岛素 . 这种应用在糖尿病研究和治疗领域尤为重要。
复杂硼酸的合成
硼酸对化学科学的各个方面都至关重要 . 它们在合成化学中发挥着极其重要的作用,硼酸及其酯是重要的官能团 .
用于微粒的构建材料
硼酸也用作分析方法中微粒的构建材料 . 这种应用在分析化学领域尤为重要。
未来方向
: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry : Boronic acids for sensing and other applications - a mini-review of their properties and applications : [High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY Premier System](https://www.waters.com/nextgen/gb/en/library/application-notes/2022/high-sensitivity-analysis-of-potential-mutagenic-boronic-acids-using-xevo-tq-absolute-t
作用机制
Target of Action
The primary target of (2-Ethynylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Ethynylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Ethynylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is soluble in DMSO and methanol , which may influence its distribution and elimination
Result of Action
The result of the action of (2-Ethynylphenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-Ethynylphenyl)boronic acid is influenced by environmental factors such as the presence of a transition metal catalyst and the reaction conditions . The compound is generally environmentally benign , and it is stored under inert gas (nitrogen or Argon) at 2-8°C . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
(2-Ethynylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is crucial in the context of enzyme inhibition and molecular recognition. (2-Ethynylphenyl)boronic acid interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with active site serines or threonines. Additionally, it can bind to proteins and other biomolecules through its boronic acid moiety, facilitating the study of protein-ligand interactions and enzyme kinetics .
Cellular Effects
The effects of (2-Ethynylphenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Ethynylphenyl)boronic acid has been shown to affect the activity of signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular responses. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of (2-Ethynylphenyl)boronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access. For example, (2-Ethynylphenyl)boronic acid can inhibit proteases by forming a covalent bond with the serine residue in the active site, preventing the enzyme from catalyzing its reaction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethynylphenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that (2-Ethynylphenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of (2-Ethynylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2-Ethynylphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to toxic, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(2-Ethynylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a role in the oxidative metabolism of (2-Ethynylphenyl)boronic acid, leading to the formation of metabolites that can be further processed or excreted. The effects of (2-Ethynylphenyl)boronic acid on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Ethynylphenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, (2-Ethynylphenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of (2-Ethynylphenyl)boronic acid is determined by its interactions with cellular components and targeting signals. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications. The activity and function of (2-Ethynylphenyl)boronic acid can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that affect its interactions with biomolecules .
属性
IUPAC Name |
(2-ethynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKWIRBSWWARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905926-85-4 | |
| Record name | (2-Ethynylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


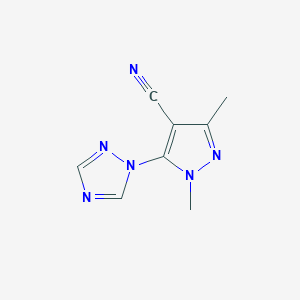

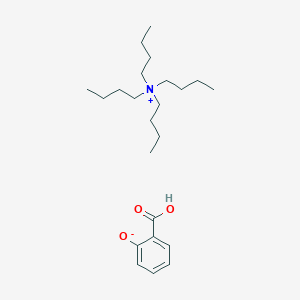
![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)
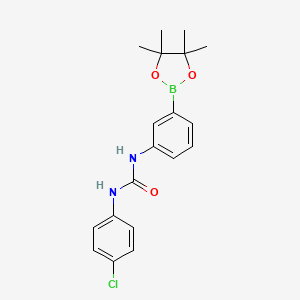
![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)
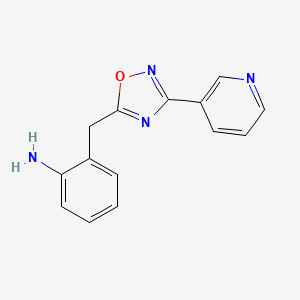
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)
